molecular formula C5H6O B1609827 3,4-Pentadien-2-one CAS No. 2200-53-5

3,4-Pentadien-2-one

Cat. No.: B1609827
CAS No.: 2200-53-5
M. Wt: 82.1 g/mol
InChI Key: JUKHVNMXKSHNQY-UHFFFAOYSA-N
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Description

It is characterized by the presence of a conjugated diene system and a carbonyl group, making it a versatile intermediate in organic synthesis . This compound is of interest due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Pentadien-2-one involves the reaction of triphenylphosphine with bromine in dichloromethane, followed by the addition of acetylacetone. The reaction mixture is then treated with triethylamine to yield the desired product . The detailed procedure is as follows:

  • Dissolve triphenylphosphine in dichloromethane and cool the solution to -5°C.
  • Add bromine dropwise while maintaining the temperature.
  • After the addition, stir the mixture for 30 minutes.
  • Add acetylacetone dropwise and allow the reaction to warm to room temperature.
  • Stir the mixture for 17 hours.
  • Filter the precipitate and wash with diethyl ether.
  • Treat the filtrate with triethylamine and stir for 12 hours.
  • Filter the precipitate and wash with hydrochloric acid and water.
  • Dry the product and distill under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pentadien-2-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Pentadien-2-one involves its interaction with molecular targets through its conjugated diene system and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution. The compound can form covalent bonds with biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 3,4-Pentadien-2-one is unique due to its conjugated diene system combined with a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wider range of reactions compared to its analogs .

Properties

InChI

InChI=1S/C5H6O/c1-3-4-5(2)6/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHVNMXKSHNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448661
Record name 3,4-Pentadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-53-5
Record name 3,4-Pentadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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